Cortisol-21-palmitate

Description

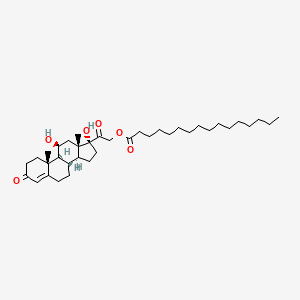

Structure

2D Structure

Properties

CAS No. |

61366-96-9 |

|---|---|

Molecular Formula |

C37H60O6 |

Molecular Weight |

600.9 g/mol |

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate |

InChI |

InChI=1S/C37H60O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-33(41)43-26-32(40)37(42)23-21-30-29-19-18-27-24-28(38)20-22-35(27,2)34(29)31(39)25-36(30,37)3/h24,29-31,34,39,42H,4-23,25-26H2,1-3H3/t29-,30-,31-,34+,35-,36-,37-/m0/s1 |

InChI Key |

VXHYGTFEIKKRRG-CUUJIVLRSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |

Synonyms |

cortisol-21-palmitate |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies

Methodologies for Regioselective 21-Esterification of Cortisol

The primary challenge in synthesizing Cortisol-21-palmitate is achieving high regioselectivity for the C21 primary alcohol over the C11 secondary and C17 tertiary alcohols. The C21 hydroxyl is the most sterically accessible and reactive, which facilitates this selectivity.

Traditional chemical synthesis of steroid esters often involves the reaction of the parent steroid with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base or acid catalyst. For this compound, a common classical approach is the reaction of cortisol with palmitoyl (B13399708) chloride.

The reaction is typically carried out in a non-aqueous solvent like pyridine, which also acts as a catalyst and an acid scavenger, neutralizing the hydrochloric acid byproduct. Other solvents such as dichloromethane (B109758) may be used, with a tertiary amine like triethylamine (B128534) serving as the base. semanticscholar.org While effective, these methods can sometimes lead to side reactions, such as the formation of enol-esters at the C3 position or esterification at the more reactive C11 hydroxyl group if reaction conditions are not carefully controlled. semanticscholar.org The optimization of factors like temperature, reaction time, and stoichiometry is crucial to maximize the yield of the desired 21-ester.

Modern organic synthesis has introduced more refined and efficient methods for regioselective acylation, many of which are considered "green chemistry" approaches due to milder conditions and improved selectivity.

Enzymatic Catalysis: One of the most successful modern strategies is the use of lipases as biocatalysts. springernature.com Lipases, particularly immobilized enzymes like Candida antarctica lipase (B570770) B (CAL-B), have demonstrated exceptional regioselectivity for the primary hydroxyl group at the C21 position of cortisol. conicet.gov.arresearchgate.net The enzymatic acylation can be performed using palmitic acid or its esters (e.g., ethyl palmitate) as the acyl donor in an organic solvent. conicet.gov.ar These reactions are highly efficient, proceed under mild temperature conditions, and often result in high yields of the C21-ester with minimal byproducts. conicet.gov.armdpi.com The enzyme's specificity obviates the need for protecting groups on the other hydroxyl functions. conicet.gov.ar

Homogeneous and Heterogeneous Catalysis: Other modern approaches utilize advanced catalyst systems. Peptide-based chiral catalysts have been explored for site-selective derivatization of complex molecules, offering a non-enzymatic route to high regioselectivity. nih.gov Polymer-supported catalysts, such as immobilized p-toluenesulfonic acid, have also been developed. semanticscholar.org These heterogeneous catalysts are advantageous as they can be easily removed from the reaction mixture by filtration, simplifying purification and allowing for catalyst recycling. semanticscholar.org Microwave-assisted synthesis, sometimes combined with solvent-free conditions, has been shown to dramatically accelerate the rate of esterification for steroids like testosterone (B1683101), suggesting its potential applicability to cortisol esterification. semanticscholar.org

Table 1: Comparison of Synthetic Methodologies for Cortisol Esterification

| Methodology | Acylating Agent | Catalyst | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Classical | Palmitoyl Chloride | Pyridine, Triethylamine | Well-established, readily available reagents. | Harsher conditions, potential for side reactions, purification can be complex. semanticscholar.org |

| Enzymatic | Palmitic Acid / Ethyl Palmitate | Lipase (e.g., CAL-B) | High regioselectivity, mild reaction conditions, environmentally benign. conicet.gov.armdpi.com | Higher cost of catalyst, longer reaction times may be needed. |

| Heterogeneous | Acyl Chloride | Polymer-supported acid | Catalyst is easily recyclable, simplified product purification. semanticscholar.org | May require optimization for specific substrates. |

Purification and Spectroscopic Characterization of Synthesized this compound

Following synthesis, the crude product is a mixture containing this compound, unreacted cortisol, excess acylating agent, and potential side products. A multi-step purification process is therefore essential.

Purification: The primary method for isolating and purifying steroid esters is chromatography. britannica.com

Column Chromatography: This is the most common technique for purification on a laboratory scale. researchgate.net The crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and eluted with a solvent system of appropriate polarity (e.g., a gradient of hexane (B92381) and ethyl acetate). americanpharmaceuticalreview.com The less polar this compound will elute before the more polar, unreacted cortisol.

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to identify the optimal solvent system for column chromatography. britannica.comresearchgate.net It can also be used for small-scale preparative purification.

Crystallization: After chromatographic purification, the product can be further purified by repeated crystallization from a suitable solvent to obtain a highly pure, crystalline solid. britannica.com

Spectroscopic Characterization: The structure of the purified this compound is unequivocally confirmed using a combination of spectroscopic techniques. britannica.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The formation of the ester is confirmed by the appearance of a strong carbonyl (C=O) stretching band for the ester group, typically in the 1735-1750 cm⁻¹ region, in addition to the C=O stretching bands of the ketone groups at C3 and C20. pressbooks.puborgchemboulder.com The broad O-H stretching band of the starting material's C21 hydroxyl group will be absent in the pure product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for detailed structural elucidation. In the ¹H NMR spectrum of this compound, the protons on the C21 carbon show a characteristic downfield shift compared to their position in the parent cortisol, due to the deshielding effect of the adjacent ester carbonyl group. The signals corresponding to the long alkyl chain of the palmitate moiety will also be clearly visible. ¹³C NMR will similarly show a shift in the C21 carbon signal and the appearance of signals for the ester carbonyl carbon and the palmitate chain carbons. conicet.gov.arnih.gov

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming the addition of the palmitoyl group to the cortisol molecule.

Table 2: Key Spectroscopic Data for this compound

| Technique | Feature | Characteristic Signal/Region |

|---|---|---|

| IR Spectroscopy | Ester Carbonyl (C=O) Stretch | ~1735-1750 cm⁻¹ orgchemboulder.com |

| Ketone Carbonyl (C=O) Stretch | ~1700-1716 cm⁻¹ pressbooks.pub | |

| ¹H NMR Spectroscopy | C21 Methylene (B1212753) Protons (-CH₂-O-C=O) | Significant downfield shift compared to cortisol. |

| Palmitate Chain Protons | Signals in the aliphatic region (~0.8-2.4 ppm). | |

| ¹³C NMR Spectroscopy | C21 Carbon | Shifted downfield upon esterification. conicet.gov.ar |

| Ester Carbonyl Carbon | ~170-175 ppm | |

| Mass Spectrometry | Molecular Ion Peak | Corresponds to the molecular weight of C₃₇H₆₀O₆. |

Synthesis of this compound Analogues and Isomers for Research Purposes

The synthesis of analogues of this compound is a key strategy in pharmaceutical research to study structure-activity relationships and to develop derivatives with modified properties.

Analogues are commonly synthesized by esterifying cortisol at the C21 position with a variety of different fatty acids. Research has documented the enzymatic synthesis of a series of cortisol-21-esters using saturated and unsaturated fatty acids of varying chain lengths, from C2 to C18 (stearate). conicet.gov.ar This allows researchers to investigate how the length and saturation of the acyl chain affect the compound's physical properties, such as lipophilicity, and its interaction with biological systems. nih.govwikipedia.org For example, long-chain esters like the palmitate are taken up and retained in liposomes more effectively than cortisol itself. nih.gov

Furthermore, the synthesis of isomers, for example by esterifying an isomeric form of cortisol or by achieving esterification at a different hydroxyl group (e.g., C11), is crucial for understanding the regiochemical requirements for biological activity.

Scale-Up Considerations for Laboratory Synthesis

Transitioning the synthesis of this compound from a small, analytical scale to a larger, preparative laboratory scale (e.g., gram-scale) presents several challenges.

Reaction Conditions: Optimization of reaction parameters such as temperature, concentration, and catalyst loading is critical to maintain high yield and selectivity on a larger scale. Heat transfer can become an issue in larger reaction vessels, potentially affecting reaction rates and side product formation.

Purification: Purification is often the main bottleneck in scaling up. While TLC is suitable for small-scale work, column chromatography is necessary for gram-scale purification. researchgate.net This requires larger quantities of silica gel and solvents, and the process can be time-consuming. Developing robust crystallization procedures becomes more important to achieve high purity without relying solely on chromatography. britannica.comamericanpharmaceuticalreview.com

Reagent Handling: Handling larger quantities of reagents, some of which may be hazardous (like acyl chlorides), requires appropriate safety protocols and equipment.

Process Consistency: Ensuring batch-to-batch consistency in terms of yield and purity is a key goal of scale-up studies. This involves establishing a well-defined and reproducible synthetic and purification protocol.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are fundamental for the separation and quantification of Cortisol-21-palmitate from complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques widely utilized for the analysis of steroid esters.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for achieving accurate and reproducible quantification. While specific methods for this compound are not extensively detailed in publicly available literature, methods for structurally similar compounds, such as dexamethasone (B1670325) palmitate and hydrocortisone (B1673445) acetate (B1210297), provide a strong basis for its analysis. mdpi.compharmacophorejournal.comscielo.br

A typical HPLC method for a corticosteroid palmitate ester would involve a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. mdpi.compharmacophorejournal.com The mobile phase is generally a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and water, often run in an isocratic or gradient elution mode to ensure optimal separation from other matrix components. mdpi.comscielo.br Detection is commonly achieved using an ultraviolet (UV) detector, as corticosteroids possess a chromophore that absorbs UV light, typically around 240-250 nm. mdpi.comscielo.br For enhanced sensitivity and specificity, especially at low concentrations, derivatization with a fluorescent tag can be employed, followed by fluorescence detection. nih.gov

| Parameter | Typical Condition | Source |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | mdpi.comscielo.br |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | mdpi.comscielo.br |

| Elution Mode | Isocratic or Gradient | mdpi.comscielo.br |

| Flow Rate | 1.0 - 1.2 mL/min | mdpi.com |

| Detection | UV at ~240-250 nm or Fluorescence after derivatization | mdpi.comscielo.brnih.gov |

| Internal Standard | A structurally similar compound not present in the sample (e.g., testosterone (B1683101) decanoate) | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Ester Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility of steroid esters like this compound, a derivatization step is necessary to convert them into more volatile forms suitable for GC analysis. nih.govmdpi.com This typically involves the silylation of hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers. mdpi.com

Once derivatized, the sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the derivatized this compound, allowing for its unambiguous identification and quantification. GC-MS offers high specificity, which is particularly advantageous when analyzing complex biological samples where interferences from other steroids can be a challenge. sid.irnih.gov

Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography, has become an indispensable tool in steroid analysis, offering unparalleled sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of steroids in complex biological matrices such as plasma, serum, and urine. nih.govcore.ac.uknih.gov This technique combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

For the analysis of this compound, a sample would first undergo extraction, often using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove interfering substances. mdpi.comnih.gov The extracted sample is then injected into the LC system. Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to this compound is then selected and fragmented in a collision cell. Specific product ions are monitored for quantification, a technique known as multiple reaction monitoring (MRM). nih.govresearchgate.net This high degree of specificity allows for the accurate measurement of this compound even at very low concentrations, minimizing the impact of matrix effects. nih.govnih.gov

| Step | Description | Source |

| Sample Preparation | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) | mdpi.comnih.gov |

| Chromatography | Reversed-phase HPLC (e.g., C18 column) | nih.gov |

| Ionization | Electrospray Ionization (ESI) | core.ac.uk |

| Detection | Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) | nih.govresearchgate.net |

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, provides highly accurate mass measurements, which are invaluable for the identification of unknown metabolites. nih.govresearchgate.net In the context of this compound research, HRMS can be employed to elucidate its metabolic pathways.

By comparing the accurate mass of potential metabolites in a sample to theoretical masses of predicted biotransformation products (e.g., hydroxylations, hydrolysis of the ester bond), researchers can tentatively identify novel metabolites. Subsequent fragmentation analysis (MS/MS) on the HRMS instrument can then provide structural information to confirm these identifications. This approach is crucial for understanding the in vivo fate of this compound and identifying its active or inactive metabolic products. researchgate.netnih.gov

Spectroscopic Techniques for Molecular Interaction Studies

Spectroscopic techniques are vital for investigating the molecular interactions of this compound, particularly its association with lipid bilayers and other biological structures.

Differential Scanning Calorimetry (DSC) has been effectively used to study the interaction of this compound with liposomes. oup.comnih.gov Research has shown that the palmitate ester anchors the cortisol molecule within the phospholipid bilayer of the liposome (B1194612). oup.comnih.gov DSC measures the heat changes that occur in a sample as it is heated or cooled, providing information on phase transitions. The changes observed in the DSC spectrum of liposomes upon incorporation of this compound reveal a molecular-level mixing and interaction, modifying the behavior of the lipid molecules. oup.com

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a complementary technique to DSC. It can be used to identify the formation of a separate steroid phase when the concentration of this compound exceeds its saturation limit within the liposome bilayer. oup.comnih.gov While detailed NMR studies on this compound are not widely published, ¹H NMR spectroscopy is a powerful tool for structural elucidation and can provide insights into the molecular environment of the steroid. core.ac.uk

Fourier-Transform Infrared (FTIR) Spectroscopy is another valuable technique for studying molecular structure and interactions. Although specific FTIR studies on this compound are scarce, research on the related compound cortisone (B1669442) demonstrates the potential of FTIR in identifying and quantifying corticosteroids. mdpi.com The technique is based on the absorption of infrared radiation by specific molecular vibrations. The resulting spectrum provides a fingerprint of the functional groups present in the molecule. For this compound, FTIR could be used to study changes in its vibrational modes upon interaction with other molecules, providing insights into the nature of these interactions. mdpi.comresearchgate.net

| Technique | Application for this compound | Key Findings/Potential | Source |

| Differential Scanning Calorimetry (DSC) | Studying interaction with liposomes | Anchoring within the phospholipid bilayer, determining incorporation limits | oup.comnih.gov |

| Nuclear Magnetic Resonance (NMR) | Identifying separate steroid phases in liposomes | Complements DSC data by detecting excess, non-incorporated steroid | oup.comnih.gov |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Potential for studying molecular structure and interactions | Identification of functional groups and their changes upon interaction | mdpi.comresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination and conformational analysis of organic molecules, including this compound. google.com Both ¹H and ¹³C NMR are utilized to provide a complete picture of the molecular framework. mdpi.com

The ¹H NMR spectrum confirms the successful esterification of cortisol at the C21 position by the palmitate chain. This is evidenced by the characteristic signals from the long aliphatic chain of the palmitate moiety and the downfield shift of the protons on the C21 carbon of the cortisol backbone. The integration of proton signals allows for the determination of the relative number of protons, confirming the ratio between the steroid and the palmitate chain. Purity is assessed by the absence of signals corresponding to potential impurities, such as residual free cortisol, free palmitic acid, or solvents. bipm.org While specific spectral assignments for this compound are not extensively published, expected chemical shifts can be inferred from data on its constituent parts, cortisol and palmitic acid. hmdb.cahmdb.ca For instance, a separate phase of this compound can be identified by nuclear magnetic resonance when its concentration exceeds the incorporation limit in liposome bilayers. nih.gov

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester linkage and the carbons of the palmitate chain would be clearly identifiable, confirming the structure. core.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties of this compound

| Moiety | Atom | Predicted Chemical Shift (ppm) | Rationale |

| Cortisol Backbone | C21-H₂ | 4.5 - 5.0 | Downfield shift due to ester linkage. |

| C18-H₃ | ~0.9 | Typical for angular methyl group. | |

| C19-H₃ | ~1.2 | Typical for angular methyl group. | |

| C4-H | ~5.7 | Vinylic proton in the A-ring. | |

| Palmitate Chain | C2'-H₂ (α-CH₂) | ~2.3 | Adjacent to ester carbonyl group. |

| C3'-H₂ (β-CH₂) | ~1.6 | ||

| -(CH₂)₁₂- | ~1.2-1.4 | Bulk methylene (B1212753) protons of the chain. | |

| C16'-H₃ (ω-CH₃) | ~0.88 | Terminal methyl group. | |

| Ester Linkage | C1'-C=O | ~173 | Ester carbonyl carbon. |

| Cortisol Backbone | C21 | ~67 | Shifted downfield by ester oxygen. |

| C3 (C=O) | ~186 | Ketone carbonyl carbon. | |

| C20 (C=O) | ~209 | Ketone carbonyl carbon. |

Note: Data are predictive and based on known values for cortisol, palmitic acid, and similar steroidal esters. hmdb.cahmdb.cacore.ac.uk Actual values may vary based on solvent and experimental conditions.

Infrared and Raman Spectroscopy for Structural Features

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify the functional groups present in a molecule, providing a "molecular fingerprint."

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. For this compound, the IR spectrum would display characteristic absorption bands confirming its key structural features. Analysis of the related compound, cortisone, shows strong, identifiable peaks for its functional groups. mdpi.com The presence of the long palmitate chain would be confirmed by the strong C-H stretching vibrations.

Raman Spectroscopy involves the inelastic scattering of monochromatic light and provides information complementary to IR spectroscopy. osaka-u.ac.jp It is particularly useful for analyzing the skeletal framework of molecules and symmetric vibrations. Surface-Enhanced Raman Spectroscopy (SERS) has been demonstrated as a method to detect cortisol at low concentrations, indicating its potential for the analysis of its derivatives in complex matrices. nih.gov

Table 2: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3400 | O-H Stretch | Hydroxyl (-OH) | Confirms presence of hydroxyl groups at C11 and C17. |

| 2850-2960 | C-H Stretch | Alkane (CH₂, CH₃) | Strong bands indicating the long aliphatic palmitate chain and steroid backbone. |

| ~1740 | C=O Stretch | Ester | Confirms the ester linkage at C21. |

| ~1710 | C=O Stretch | Ketone (C20) | Indicates the ketone group on the side chain. |

| ~1660 | C=O Stretch | α,β-Unsaturated Ketone (C3) | Confirms the conjugated ketone system in the A-ring. mdpi.com |

| ~1615 | C=C Stretch | Alkene | Corresponds to the double bond in the A-ring. mdpi.com |

| 1000-1300 | C-O Stretch | Ester, Alcohol | Complex region confirming C-O single bonds. |

Note: Values are based on typical functional group frequencies and data from similar corticosteroid structures. mdpi.com

Method Validation Parameters in Preclinical Research (e.g., linearity, sensitivity, specificity, accuracy)

For the quantification of this compound in preclinical research, for example in pharmacokinetic studies, it is crucial to develop and validate a robust analytical method. iaea.org High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase (RP-HPLC) configuration coupled with a suitable detector (e.g., UV or Mass Spectrometry), is a commonly employed technique for the analysis of corticosteroids. researchgate.netneuroquantology.comscielo.br

Method validation ensures that the analytical procedure is suitable for its intended purpose. iaea.org Key parameters are established according to guidelines from bodies like the International Conference on Harmonisation (ICH). These parameters include linearity, sensitivity, specificity, and accuracy. researchgate.net While specific validation reports for this compound are not prominent in the literature, the validation process would follow the established standards for similar lipophilic steroid drugs. researchgate.net

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. It is typically evaluated by a correlation coefficient (R²) close to 1.0. scielo.br

Sensitivity: This is determined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. neuroquantology.com

Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components, such as metabolites, impurities, or matrix components. researchgate.net It is often demonstrated by the lack of interfering peaks at the retention time of the analyte in blank and placebo samples. rsc.org

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. scielo.br Recovery values between 80-120% are generally considered acceptable. scielo.br

Precision: This measures the degree of scatter between a series of measurements. It is usually expressed as the relative standard deviation (RSD) for a statistically significant number of samples. scielo.br

Table 3: Typical Method Validation Parameters for an RP-HPLC Quantification of a Corticosteroid Ester

| Parameter | Typical Specification / Finding | Significance |

| Linearity | ||

| Concentration Range | 1 - 150 µg/mL | Defines the working range of the assay. researchgate.net |

| Correlation Coefficient (R²) | ≥ 0.999 | Confirms a strong linear relationship between concentration and response. researchgate.net |

| Sensitivity | ||

| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | Defines the lowest detectable concentration. neuroquantology.com |

| Limit of Quantitation (LOQ) | 0.5 - 2.0 µg/mL | Defines the lowest quantifiable concentration. scielo.br |

| Specificity | No interference from matrix components at the analyte's retention time. | Ensures the signal is solely from the target compound. researchgate.net |

| Accuracy | ||

| Recovery | 97.0% - 103.0% | Demonstrates the method's ability to measure the true amount of analyte. |

| Precision | ||

| Intra-day RSD | < 2.0% | Shows reproducibility within a single day's run. rsc.org |

| Inter-day RSD | < 3.0% | Shows reproducibility across different days. scielo.br |

Note: The data presented are representative examples based on validated HPLC methods for other corticosteroids like dexamethasone and hydrocortisone acetate and serve as a guide for the expected performance of a method for this compound. researchgate.netscielo.br

Biochemical Mechanisms of Action and Pharmacodynamics in Preclinical Models

Enzymatic Hydrolysis and Prodrug Activation

Cortisol-21-palmitate is biologically inert and requires conversion to the active compound, cortisol, to elicit a glucocorticoid response. This activation is achieved through enzymatic hydrolysis, a process primarily mediated by esterase enzymes.

Identification and Characterization of Esterase Enzymes Responsible for Hydrolysis (e.g., carboxylesterases)

The hydrolysis of steroid esters is catalyzed by a class of enzymes known as carboxylesterases. Research into the metabolism of various hydrocortisone (B1673445) esters in isolated rat liver microsomes has provided evidence for at least three distinct carboxylesterases involved in this process. nih.gov While these specific studies focused on hydrocortisone hemisuccinate and hydrocortisone acetate (B1210297), the findings establish the critical role of hepatic carboxylesterases in the biotransformation of corticosteroid esters. nih.gov These enzymes are responsible for cleaving the ester bond at the C-21 position, releasing free cortisol and the corresponding fatty acid, in this case, palmitic acid.

Kinetics of this compound Hydrolysis in In Vitro Systems (e.g., tissue homogenates, plasma)

The rate of hydrolysis of this compound has been investigated in various in vitro systems, demonstrating that the local enzymatic environment significantly influences its activation. A study using homogenates of inflamed rabbit synovial tissue found that this compound (a 16-carbon ester) was significantly more stable and resistant to hydrolysis compared to cortisol esters with shorter fatty acid chains. nih.gov While esters with chain lengths of 4, 6, 8, and 10 carbons were hydrolyzed rapidly, cortisol palmitate remained quite stable. nih.gov Similarly, in studies with rat liver esterases, long-chain fatty acid esters of corticosterone, such as corticosterone-21-stearate, were found to be hydrolyzed, releasing the active corticoid. nih.gov The rate of this conversion is a key determinant of the duration of the biological response. nih.gov

| Cortisol Ester (Fatty Acid Chain Length) | Relative Rate of Hydrolysis |

|---|---|

| Cortisol Acetate (C2) | Slow |

| Cortisol Butyrate (C4) | Fast |

| Cortisol Caproate (C6) | Fast |

| Cortisol Caprylate (C8) | Fast |

| Cortisol Caprate (C10) | Fast |

| Cortisol Laurate (C12) | Slow |

| Cortisol Myristate (C14) | Slow |

| Cortisol Palmitate (C16) | Very Slow / Stable |

Influence of Fatty Acid Chain Length on Hydrolysis Rate and Specificity

A clear relationship exists between the length of the fatty acid chain at the C-21 position and the rate of enzymatic hydrolysis. Studies on a series of cortisol 21-esters demonstrated a distinct pattern of hydrolysis dependent on chain length. nih.gov In inflamed rabbit synovial tissue, esters with medium chain lengths (C4 to C10) were hydrolyzed much more rapidly than those with very short (C2) or long chains (C12, C14, and C16). nih.gov this compound, with its 16-carbon chain, falls into the category of slowly hydrolyzed esters. nih.gov This slow rate of hydrolysis is a key pharmacodynamic feature, suggesting that this compound can act as a long-acting depot form of cortisol, releasing the active hormone gradually over time. This principle is further supported by research on other interesterified lipids, which shows that longer fatty acid chains can modulate the rate of lipolysis. nih.gov

Glucocorticoid Receptor (GR) Binding and Activation

The biological effects of cortisol are mediated through its binding to and activation of the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. nih.gov

Comparative Binding Affinity Studies of this compound with Glucocorticoid Receptors

As a prodrug, this compound itself has a very low affinity for the glucocorticoid receptor. Esterification of the 21-hydroxy group of cortisol invariably leads to a significant decrease in receptor binding affinity. nih.govnih.gov Competitive binding assays using [3H]dexamethasone and rat thymus cytosol revealed that while the parent compound, cortisol, binds effectively, its 21-esters are poor ligands. nih.gov Studies on other C-21 esters, such as corticosterone-21-oleate and corticosterone-21-stearate, confirmed this, showing binding affinities of only about 4% and less than 1%, respectively, compared to the unesterified corticosterone. nih.gov This strongly indicates that this compound must be hydrolyzed to cortisol to effectively bind and activate the GR. nih.gov While increasing the fatty acid chain length from acetate (C2) to valerate (B167501) (C5) can lead to a slight increase in binding affinity among the 21-esters, all remain significantly less potent than the parent alcohol in this regard. nih.gov

| Compound | Relative Binding Affinity (Cortisol = 1.00) |

|---|---|

| Cortisol | 1.00 |

| Cortisol-21-acetate | 0.046 |

| Cortisol-21-propionate | 0.093 |

| Cortisol-21-butyrate | 0.152 |

| Cortisol-21-valerate | 0.320 |

Receptor Translocation and Dimerization in Cellular Models

Activation of the glucocorticoid receptor is a multi-step process that occurs after the active ligand, cortisol, is released from the palmitate ester. In its inactive state, the GR resides predominantly in the cytoplasm as part of a large multiprotein complex. frontiersin.org Upon binding of cortisol, the receptor undergoes a conformational change, dissociates from this complex, and translocates into the nucleus. researchgate.netmdpi.com

Inside the nucleus, the ligand-bound GR dimerizes, forming a homodimer. nih.gov This GR dimer is the primary form that binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby regulating their transcription. mdpi.com The ability of the receptor to dimerize is considered a crucial step for mediating many of its genomic effects. researchgate.net Therefore, the processes of receptor translocation and dimerization for this compound are indirect and entirely dependent on its prior conversion to cortisol, which then initiates these classical intracellular signaling events. frontiersin.org

Modulation of Glucocorticoid-Responsive Gene Expression in Cultured Cells

Cellular and Molecular Responses in In Vitro and Animal Models

Effects on Inflammatory Signaling Pathways (e.g., NF-κB, MAPK) in Cell Lines

There is a lack of specific research data on the effects of this compound on inflammatory signaling pathways such as NF-κB and MAPK in cell lines. While the anti-inflammatory actions of cortisol, including its inhibitory effects on NF-κB and MAPK pathways, are well-documented, nih.govnih.govnih.gov the specific actions of its 21-palmitate ester have not been reported in the reviewed literature.

Impact on Apoptosis and Cell Proliferation in Cultured Cells

Specific studies detailing the impact of this compound on apoptosis and cell proliferation in cultured cells could not be identified in the existing scientific literature. The effects of the parent glucocorticoid, cortisol, on these cellular processes are known to be cell-type and context-dependent, with studies showing both pro-apoptotic and anti-apoptotic, as well as anti-proliferative effects. oncotarget.comnih.gov However, research has not been specifically extended to this compound.

Immunomodulatory Effects in Isolated Immune Cell Populations or Animal Model Systems

Direct evidence from studies on the immunomodulatory effects of this compound in isolated immune cell populations or animal model systems is not available in the current body of scientific literature. While glucocorticoids are widely recognized for their potent immunomodulatory properties, nih.gov specific investigations into the activity of this compound are absent from the reviewed research. However, studies on liposome-incorporated this compound in experimentally arthritic rabbits have shown anti-inflammatory activity. nih.gov

Interactions with Biological Membranes and Liposomal Systems

Incorporation into Lipid Bilayers and Liposomes

This compound, a long-chain ester of cortisol, demonstrates enhanced uptake and retention within liposomes compared to its unesterified counterpart, cortisol. oup.comnih.gov This property is attributed to the anchoring of the cortisol ester within the phospholipid bilayer of the liposome (B1194612) via its acyl side chain. oup.comnih.gov

Differential scanning calorimetry has been a key technique in elucidating the interaction between this compound and liposomal membranes. oup.comnih.gov Studies utilizing this method have determined the limiting concentration of this compound that can be incorporated into dipalmitoyl phosphatidylcholine liposomes. oup.comnih.gov When this concentration is exceeded, the surplus steroid forms a distinct phase that can be detected by nuclear magnetic resonance. oup.comnih.gov

The choice of phospholipid composition is crucial for the retention of cortisol esters within liposomes. Dipalmitoylphosphatidylcholine has been identified as the preferred synthetic lecithin (B1663433) for retaining cortisol esters at 37°C. nih.govoipub.com Notably, the retention of this compound is superior to that of cortisol octanoate (B1194180) under these conditions, while unesterified cortisol readily leaks from the liposomes. nih.govoipub.com This stable incorporation is vital for the potential application of these liposomes in controlled-release drug delivery systems. nih.govoipub.com

In animal models of experimental arthritis, this compound-containing liposomes were found to be stable in rheumatoid synovial fluid. nih.govnih.gov Following intra-articular injection, significant proportions of both the steroid and the lecithin components of the liposomes were recovered from the synovial membrane. nih.govnih.gov

Table 1: Incorporation and Retention of Cortisol Esters in Liposomes

| Compound | Liposome Composition | Key Findings | Reference(s) |

|---|---|---|---|

| This compound | Dipalmitoyl phosphatidylcholine | Anchored in the bilayer by the acyl side chain; Limiting concentration for incorporation identified; Forms a separate phase when concentration is exceeded. | oup.comnih.gov |

| This compound | Dipalmitoyl phosphatidylcholine | Longer retention compared to cortisol octanoate at 37°C. | nih.govoipub.com |

| Cortisol octanoate | Dipalmitoyl phosphatidylcholine | Less retention compared to this compound at 37°C. | nih.govoipub.com |

| Cortisol | Dipalmitoyl phosphatidylcholine | Readily escapes from liposomes. | nih.govoipub.com |

Physicochemical Interactions Influencing Membrane Anchoring and Release

The unique physicochemical properties of this compound, conferred by the esterification of a long-chain saturated fatty acid to the cortisol molecule, profoundly influence its interaction with lipid bilayers, governing its anchoring within membranes and subsequent release. This interaction is primarily dictated by the amphipathic nature of the molecule, with the steroidal nucleus of cortisol presenting a more polar face and the C21-palmitate tail contributing a significant nonpolar, hydrophobic character.

Research into the behavior of steroid esters within liposomal systems has demonstrated a direct correlation between the length of the acyl chain and the molecule's retention within the lipid bilayer. The long 16-carbon chain of palmitate in this compound facilitates its deep insertion and stable anchoring within the hydrophobic core of the phospholipid membrane. This is in contrast to cortisol or its esters with shorter acyl chains, which are not as effectively retained.

Studies on a homologous series of cortisone-21-esters have elucidated the quantitative relationship between the ester chain length and the kinetics of release from dipalmitoylphosphatidylcholine (DPPC) liposomes. A linear relationship exists between the logarithm of the first-order release rate constant (k) and the number of carbon atoms (n) in the ester chain for esters with chain lengths from 6 to 14. This relationship is described by the equation:

log k = 5.19 x 10n - 1.21

Esters with shorter chains, such as acetate and butyrate, deviate from this linear relationship. Their limited chain length is insufficient to allow for the optimal orientation and hydrophobic interactions required for stable partitioning within the lipid bilayer. Consequently, their release from liposomes is significantly faster. While the efflux of unesterified cortisone (B1669442) is too rapid to be measured by these methods, the data strongly suggests that the long palmitate chain of this compound is a critical determinant of its prolonged membrane residence. oup.com

The orientation of this compound within the membrane is such that the hydrophobic palmitate tail aligns with the acyl chains of the phospholipids, maximizing van der Waals interactions, while the more polar cortisol moiety is positioned closer to the lipid headgroup region. This stable anchoring significantly reduces the rate of passive diffusion out of the lipid bilayer and into the surrounding aqueous environment, forming the basis for its sustained-release characteristics from lipid-based formulations.

Influence on Liposome Stability and Drug Retention for Research Applications

The incorporation of this compound into liposomes has been shown to enhance the stability of these vesicles and significantly improve the retention of the active compound, a feature of considerable interest for research applications in drug delivery. The strong hydrophobic interaction between the palmitate chain and the lipid bilayer not only anchors the drug but also contributes to the integrity of the liposomal membrane.

The prolonged retention of this compound within liposomes translates to a more sustained release profile. This has been observed in studies comparing the retention of various cortisol esters in liposomes. The rate of release is inversely proportional to the length of the ester chain, with this compound exhibiting a much slower release compared to esters with shorter chains.

The following interactive table presents data derived from studies on the release kinetics of cortisone-21-esters from DPPC liposomes, illustrating the impact of acyl chain length on the retention of the steroid within the liposomal bilayer.

This enhanced retention and stability make this compound-loaded liposomes a valuable tool in preclinical research for achieving sustained local delivery of the corticosteroid, thereby prolonging its therapeutic effect and potentially reducing systemic exposure. oup.comnih.gov

Metabolic Pathways and Biotransformation in Research Systems

Identification of Major Metabolites in In Vitro and Animal Studies

The principal metabolic transformation of Cortisol-21-palmitate is its hydrolysis to yield free cortisol and palmitic acid. This initial step is considered the rate-limiting factor in its biological activity. Once liberated, cortisol enters its well-established metabolic pathways.

In vitro studies using homogenates of inflamed rabbit synovial tissue have demonstrated that this compound is relatively stable compared to shorter-chain cortisol esters. nih.gov This suggests a slower rate of hydrolysis, which is a key feature of its long-acting profile. nih.gov

Following the release of cortisol, it undergoes further biotransformation. The major metabolites identified are consistent with those of endogenous cortisol metabolism. These include:

Cortisone (B1669442) : Formed by the action of 11β-hydroxysteroid dehydrogenase (11β-HSD), which reversibly converts active cortisol to inactive cortisone. derangedphysiology.comnih.gov This process is a key regulator of local glucocorticoid activity. bioscientifica.com

Tetrahydro-metabolites : Cortisol and cortisone are further reduced in the liver to form metabolites such as 5α-tetrahydrocortisol (alloTHF), 5β-tetrahydrocortisol (THF), and 5β-tetrahydrocortisone (THE). dutchtest.comresearchgate.net

6β-hydroxycortisol : This metabolite is a product of cytochrome P450 activity, specifically the CYP3A subfamily, in the liver. nih.gov

Animal studies in various species have shown that while the fundamental metabolic pathways of cortisol are conserved, there are significant quantitative and qualitative differences in the metabolite profiles compared to humans. nih.gov For instance, studies in Atlantic cod have shown that cortisol metabolites are predominantly present as sulfates in the bile. researchgate.net In rats, hepatic cortisol metabolism is complex, with female rats showing the ability to reduce the A-ring and produce unique metabolites not seen in humans. nih.gov

Table 1: Major Metabolites of this compound (Post-Hydrolysis)

| Primary Metabolite | Precursor Compound | Key Metabolic Pathway | Resulting Metabolites |

|---|---|---|---|

| Cortisol | This compound | Hydrolysis | Palmitic Acid |

| Cortisone | Cortisol | 11β-HSD Mediated Oxidation | Tetrahydrocortisone (THE) |

| Tetrahydrocortisol (THF, alloTHF) | Cortisol | A-ring reduction (5α/5β-reductase) | - |

| 6β-hydroxycortisol | Cortisol | CYP3A mediated hydroxylation | - |

Role of Hydrolytic Enzymes and Cytochrome P450 Enzymes in this compound Metabolism

The metabolism of this compound is a two-stage process involving distinct enzyme families.

Hydrolytic Enzymes (Esterases): The initial and most critical step is the hydrolysis of the ester bond, a reaction catalyzed by esterases. This process releases free, biologically active cortisol. The rate of this hydrolysis is heavily influenced by the length of the fatty acid chain. Long-chain esters like palmitate are hydrolyzed more slowly than shorter-chain esters. nih.gov This slow hydrolysis from tissue depots is responsible for the sustained release and prolonged action of the compound. nih.govpatsnap.com Studies with inflamed rabbit synovial tissue homogenates have shown that while cortisol acetate (B1210297) (a short-chain ester) is rapidly broken down, this compound remains quite stable. nih.gov

Cytochrome P450 (CYP) Enzymes: Once cortisol is released, it becomes a substrate for various metabolic enzymes, primarily the Cytochrome P450 superfamily located mainly in the liver. nih.govsmpdb.ca

CYP3A4 is a key enzyme involved in the 6β-hydroxylation of cortisol. nih.govabcam.com This pathway is a major route of cortisol elimination in humans.

CYP11B1 and CYP11B2 are mitochondrial P450 enzymes critical for the synthesis of cortisol itself, but they also play a role in its metabolism. mdpi.comnih.gov

CYP17A1 is another crucial steroidogenic P450 enzyme involved in producing glucocorticoids. nih.gov

The activity of these CYP enzymes can vary significantly between species. For example, in vitro studies have shown that hamster, mouse, and guinea pig microsomes primarily exhibit 6β-hydroxylase and 11β-dehydrogenase activity on cortisol, whereas rat microsomes show a more complex metabolic profile. nih.gov

Comparative Metabolic Fate with Unesterified Cortisol and Other Cortisol Esters

The primary difference in the metabolic fate of this compound compared to unesterified cortisol lies in its absorption and initial hydrolysis.

Unesterified Cortisol : When administered, free cortisol is rapidly absorbed and metabolized by the liver, leading to a relatively short biological half-life of about one to two hours. derangedphysiology.com Its metabolism begins immediately without the need for a prior hydrolysis step.

This compound : As a long-chain ester, it is more lipophilic. patsnap.com This property allows it to form a depot at the site of administration, from which it is slowly released and hydrolyzed. patsnap.com This slow, rate-limiting hydrolysis results in a prolonged therapeutic effect compared to free cortisol. nih.gov

Other Cortisol Esters : The rate of hydrolysis and, consequently, the duration of action, is dependent on the length of the ester chain. A study comparing a series of cortisol 21-esters found that those with intermediate chain lengths (C4-C10) were hydrolyzed much faster than both short-chain (C2, acetate) and long-chain (C12-C16, palmitate) esters in rabbit synovial tissue homogenates. nih.gov This indicates a complex relationship between chain length and enzyme affinity. In contrast to the slow hydrolysis of palmitate, other esters like cortisol succinate (B1194679) are rapidly hydrolyzed in plasma, leading to quicker availability of free cortisol. oup.com

Table 2: Comparative Metabolic Characteristics

| Compound | Key Feature | Initial Metabolic Step | Onset/Duration of Action |

|---|---|---|---|

| Unesterified Cortisol | Water-soluble | Direct enzymatic metabolism (e.g., by 11β-HSD, CYP450s) | Rapid onset, short duration derangedphysiology.com |

| This compound | Lipophilic, long-chain ester | Slow hydrolysis by esterases to release free cortisol nih.govpatsnap.com | Slow onset, prolonged duration nih.gov |

| Cortisol Acetate | Short-chain ester | Rapid hydrolysis by esterases nih.gov | Intermediate |

| Cortisol Succinate | Water-soluble ester | Rapid hydrolysis in plasma oup.com | Rapid onset |

Excretion Pathways and Metabolite Profiling in Animal Models

Following metabolism, the resulting water-soluble cortisol metabolites are primarily excreted via the kidneys into the urine. researchgate.net Metabolite profiling in animal models reveals species-specific variations in excretion.

In most mammals, the liver metabolizes cortisol into various forms, including cortisone and tetrahydro-conjugates, which are then filtered by the kidneys. dutchtest.com Urinary steroid profiling using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the detailed analysis of these excreted metabolites. researchgate.net

Animal models have been crucial in understanding these pathways. For example:

Rats : Studies have shown that male and female rats have different cortisol metabolite profiles. Female rats, for instance, excrete metabolites resulting from A-ring reduction, similar to humans, while male rat cytosol primarily generates 20β-dihydrocortisone. nih.gov

Fish (Atlantic Cod) : Research on Atlantic cod demonstrated that after injection, a significant portion of cortisol metabolites is found in the bile, with the vast majority being conjugated as sulfates (95%) and a smaller fraction as glucuronides. researchgate.net This highlights the importance of biliary excretion for steroid metabolites in some species.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of the Palmitate Moiety on Glucocorticoid Receptor Binding Affinity

Esterification of corticosteroids at the 21-hydroxyl group fundamentally changes their interaction with the glucocorticoid receptor (GR). Cortisol-21-palmitate is considered a prodrug, meaning the esterified form is largely inactive and must be hydrolyzed to the parent cortisol to exert its pharmacological effect by binding to the GR. nih.gov The large palmitate moiety sterically hinders the molecule from fitting effectively into the ligand-binding domain of the receptor.

Research on various steroid esters demonstrates that 21-esters consistently show lower binding affinity for the GR than the parent alcohol. researchgate.netnih.gov While elongating the ester chain from a short acetate (B1210297) to a medium-chain valerate (B167501) can lead to a relative increase in binding affinity among the esters, this affinity remains significantly lower than that of the unesterified parent compound. nih.gov For very long-chain esters like palmitate, the affinity is markedly reduced. A study on a related compound, dexamethasone (B1670325) palmitate, found it had a 47-fold lower affinity for the glucocorticoid receptor than dexamethasone itself, illustrating the profound impact of the long-chain fatty acid ester. glpbio.com The primary role of the palmitate group is not to enhance receptor binding but to modify the compound's pharmacokinetics.

| Compound | Ester Moiety | Relative GR Binding Affinity | Reference |

|---|---|---|---|

| Cortisol (Hydrocortisone) | None (Parent Alcohol) | High | nih.gov |

| Cortisol-21-acetate | Acetate (C2) | Low | researchgate.netnih.gov |

| This compound | Palmitate (C16) | Very Low / Negligible | glpbio.com |

Relationship Between Ester Chain Length and Enzymatic Hydrolysis Kinetics

The rate at which this compound is converted back to active cortisol is governed by enzymatic hydrolysis, and this rate is critically dependent on the length of the ester side chain. Studies investigating the hydrolysis of a series of cortisol 21-esters by tissue enzymes have revealed a distinct relationship between chain length and cleavage rate.

One study incubated a series of cortisol 21-esters (from C2 to C16) with homogenates of synovial tissue and found that esters with medium chain lengths of 4, 6, 8, and 10 carbon atoms were hydrolyzed much more rapidly than those with very short (C2, acetate) or long chains (C12, C14, and C16). nih.gov this compound (C16) was found to be particularly stable, with a very slow rate of hydrolysis. nih.gov This slow cleavage is attributed to the large, bulky nature of the palmitate chain, which likely limits access of esterase enzymes to the ester bond. This slow hydrolysis is a key feature, suggesting that long-chain esters like this compound can provide a more prolonged, sustained release of the active drug in vivo. nih.govoup.com

| Ester Chain Length (Number of Carbons) | Example Ester | Relative Rate of Hydrolysis | Reference |

|---|---|---|---|

| 2 | Acetate | Slow | nih.gov |

| 4-10 | Butyrate, Caproate, Caprylate | Fast | nih.gov |

| 12-16 | Laurate, Myristate, Palmitate | Very Slow / Stable | nih.govoup.com |

Impact of Esterification on Lipophilicity and Membrane Permeability

A primary consequence of esterifying cortisol with palmitic acid is a significant increase in the molecule's lipophilicity (fat-solubility). ijdvl.comnih.gov The long 16-carbon aliphatic chain of palmitate transforms the relatively polar cortisol molecule into a much more nonpolar, lipophilic compound.

This change in physicochemical properties has a direct impact on its ability to cross biological membranes. According to the principles of passive diffusion, molecules with higher lipophilicity can more readily partition into and diffuse across the lipid bilayer of cell membranes. lsu.eduresearchgate.net Therefore, the increased lipophilicity of this compound enhances its membrane permeability compared to the parent hydrocortisone (B1673445). ijdvl.comcore.ac.uk This property is often exploited in topical formulations to improve penetration through the stratum corneum of the skin. ijdvl.com

| Compound | Key Structural Feature | Relative Lipophilicity | Predicted Membrane Permeability | Reference |

|---|---|---|---|---|

| Cortisol (Hydrocortisone) | Free 21-hydroxyl group | Lower | Lower | ijdvl.comnih.gov |

| This compound | 21-palmitate ester | Higher | Higher | ijdvl.comnih.govcore.ac.uk |

Design Principles for Modulating Glucocorticoid Activity and Metabolism through Esterification

The esterification of cortisol to form this compound is a deliberate drug design strategy based on the prodrug concept. nih.govscirp.orgscirp.org The overarching principle is to temporarily inactivate the drug while modifying its pharmacokinetic profile to achieve a desired therapeutic outcome, such as prolonged duration of action.

The key design principles are as follows:

Increase Lipophilicity for Depot Formation: By attaching a long fatty acid chain like palmitate, the resulting high lipophilicity allows the compound to be retained in fatty tissues or at the site of administration, forming a "depot". dovepress.comresearchgate.net

Control Rate of Activation: The therapeutic activity is dependent on the release of free cortisol via enzymatic hydrolysis. The length of the ester chain is a critical control parameter. A long chain like palmitate is chosen specifically because it is hydrolyzed very slowly. nih.govoup.com

Sustain Drug Release: The combination of depot formation and slow hydrolysis results in a slow, continuous release of the active cortisol over an extended period. This prolongs the drug's duration of action and can reduce the required dosing frequency. scirp.orgoup.com

Trade-off Between Affinity and Duration: The design accepts a near-total loss of receptor binding affinity in the prodrug form (this compound) in exchange for the pharmacokinetic advantages of enhanced lipophilicity and a slow, sustained metabolic conversion to the highly active parent compound. nih.govnih.gov This strategy effectively separates the distribution and absorption phase from the receptor-binding and action phase.

Applications As a Research Tool and in Advanced Delivery Concepts Preclinical Focus

Use in In Vitro Models for Studying Glucocorticoid Receptor Biology

In the study of glucocorticoid receptor (GR) biology, Cortisol-21-palmitate is utilized as a prodrug of cortisol. The physiological and pharmacological effects of glucocorticoids are mediated by the GR, a ligand-dependent transcription factor that is part of the nuclear receptor superfamily. nih.gov Upon ligand binding, the GR translocates from the cytoplasm to the nucleus, where it regulates the transcription of target genes. nih.govnih.gov

In vitro models, such as cell cultures, are fundamental for dissecting these molecular mechanisms. nih.gov Given its lipophilic nature, free this compound can diffuse across the plasma membrane into the cell. mdpi.com Once inside the cell, its utility in studying GR biology depends on the cellular machinery's ability to metabolize the ester bond, typically through the action of intracellular esterases, to release the active hormone, cortisol. researchgate.netcore.ac.uk This conversion from the inactive prodrug to the active cortisol is a critical step for GR activation. mdpi.comgoogle.com

The study of this compound in these models allows researchers to investigate several aspects of GR biology:

Kinetics of Receptor Activation: By using a prodrug, researchers can study the temporal dynamics of GR activation as it depends on the rate of intracellular conversion to cortisol.

Cellular Uptake and Retention: The palmitate moiety alters the molecule's interaction with cellular membranes and lipid droplets, allowing for studies on how lipophilicity affects the intracellular concentration and availability of a glucocorticoid precursor.

Enzymatic Conversion: These models are useful for identifying the specific esterases involved in the activation of the prodrug and understanding how their expression levels might influence cellular sensitivity to the glucocorticoid. For instance, studies on similar compounds like dexamethasone (B1670325) palmitate have explored its hydrolysis in lung tissue models. researchgate.net

While direct studies detailing this compound's specific effects on GR-mediated gene expression in vitro are not extensively documented in the provided results, its role as a cortisol precursor is a key principle in its application. The compound's utility lies in its ability to act as a delivery vehicle for cortisol in experimental systems, contingent on the model's metabolic capacity.

Application in Animal Models for Investigating Glucocorticoid Physiology and Pathology (e.g., inflammation, stress response)

This compound, particularly when formulated in delivery systems like liposomes, has been effectively used in animal models to investigate the pathological and physiological roles of glucocorticoids, especially in inflammation.

In preclinical models of inflammatory arthritis, liposomal formulations of cortisol palmitate have demonstrated significant therapeutic potential. Early studies in rabbit models of acute arthritis showed that intra-articular administration of cortisol palmitate liposomes produced an efficient and dose-dependent anti-inflammatory effect. nih.govutwente.nl The effectiveness was measured by observing reductions in joint temperature and diameter, key indicators of inflammation. nih.gov A significant finding from these studies was the successful targeting of the drug to the inflamed tissue; a high proportion of the liposomes were found to localize in the synovium of the affected joint. utwente.nl Further research in rat models confirmed that liposomal cortisol palmitate had an enhanced anti-inflammatory effect compared to the administration of free cortisol. liposomes.ca

The use of this compound also extends to investigating the systemic effects of glucocorticoids, such as the stress response, which is primarily regulated by the hypothalamic-pituitary-adrenal (HPA) axis and its end-product, cortisol. mdpi.comfrontiersin.org By administering this long-acting prodrug, researchers can model conditions of sustained glucocorticoid exposure. A study using a similar compound, dexamethasone palmitate, showed that after injection, endogenous cortisol levels were transiently suppressed, a hallmark of HPA axis negative feedback, before returning to normal within days. researchgate.net This demonstrates the potential of using palmitate esters of corticosteroids in animal models to study the complex feedback mechanisms and physiological consequences of HPA axis activation and dysregulation. nih.govtandfonline.com

Table 1: Selected Preclinical Animal Studies Using Cortisol Palmitate Formulations

| Animal Model | Formulation | Key Research Findings | Reference(s) |

|---|---|---|---|

| Rabbit (Acute Arthritis) | Liposomal Cortisol Palmitate | Demonstrated efficient, dose-dependent anti-inflammatory activity (reduced joint temperature and diameter). | nih.gov, utwente.nl |

| Rabbit (Experimental Arthritis) | Liposomal Cortisol Palmitate | Showed a high proportion of liposomes localizing in the synovium, indicating successful drug targeting. | utwente.nl |

| Rat (Inflammation Model) | Cortisol Palmitate Liposomes | Exhibited an enhanced anti-inflammatory effect when compared with free cortisol. | liposomes.ca |

Integration into Prodrug Design Strategies for Controlled Release and Targeting in Research Systems

This compound is a classic example of a prodrug, which is an inert chemical derivative of a drug molecule that requires enzymatic or chemical conversion within the body to release the active parent drug. researchgate.netgoogle.com The primary goal of this design strategy is to improve the physicochemical or pharmacokinetic properties of the parent molecule. researchgate.netnih.gov

The key modification in this compound is the addition of a palmitate group via an ester linkage at the C21 position of cortisol. This has a profound impact on its properties and utility in research.

Increased Lipophilicity: The long, 16-carbon chain of palmitic acid significantly increases the lipophilicity (fat-solubility) of the cortisol molecule. This is a deliberate design choice to enhance its affinity for lipid-based environments.

Enhanced Carrier Loading and Retention: This increased lipophilicity is particularly advantageous for incorporation into lipid-based drug delivery systems like liposomes. oup.comnih.gov Studies have shown that long-chain esters of cortisol, such as the palmitate, are taken up and retained in much higher concentrations by liposomes compared to unmodified cortisol. oup.comnih.gov The palmitate chain acts as a lipid anchor, embedding itself within the phospholipid bilayer of the liposome (B1194612), which secures the prodrug within the carrier until its release is desired. oup.com

Controlled Release Mechanism: The ester bond linking cortisol and the palmitate moiety is designed to be cleaved by esterase enzymes that are naturally present in tissues and blood. core.ac.uk This enzymatic hydrolysis releases the active cortisol. By embedding the prodrug within a carrier system, its exposure to these enzymes can be controlled, thereby creating a sustained-release depot. Research on dexamethasone palmitate has shown that this approach can prolong the local effect of the drug while reducing systemic exposure. researchgate.net

Targeting Research Systems: In preclinical research, this prodrug strategy allows for the targeted delivery of cortisol. When liposomes containing this compound are injected into a specific compartment, such as an inflamed joint, they are retained due to their size and composition. nih.gov The slow, subsequent release of the prodrug and its conversion to active cortisol provides a sustained local anti-inflammatory effect, a principle demonstrated in arthritis models. utwente.nl

Table 2: this compound as a Prodrug

| Feature | Description | Research Implication | Reference(s) |

|---|---|---|---|

| Chemical Modification | Esterification of cortisol at the C21 position with palmitic acid. | Creates a bioreversible derivative of the parent drug. | oup.com, nih.gov |

| Physicochemical Change | Significant increase in lipophilicity. | Enhances affinity for lipid environments and carriers. | oup.com, researchgate.net |

| Delivery Advantage | Higher loading and retention in lipid-based carriers (e.g., liposomes). | The palmitate chain acts as an anchor in the lipid bilayer. | oup.com, nih.gov |

| Activation Mechanism | Enzymatic cleavage of the ester bond by esterases. | Releases active cortisol at the target site. | researchgate.net, core.ac.uk |

| Therapeutic Concept | Controlled, sustained release for localized action. | Prolongs drug effect at the target site and can reduce systemic exposure. | researchgate.net, nih.gov, utwente.nl |

Development of Novel Formulations for Enhanced Research Delivery (e.g., liposomal delivery systems)

The development of novel formulations is crucial for optimizing the therapeutic potential of drugs in preclinical settings, and this compound has been a key molecule in the research of liposomal delivery systems for corticosteroids. nih.govoup.com Liposomes are microscopic vesicles composed of one or more phospholipid bilayers, which can encapsulate both hydrophilic and lipophilic drugs. nih.gov They are biocompatible, biodegradable, and can be engineered to control the release and targeting of their payload. nih.gov

This compound's lipophilic nature makes it an ideal candidate for incorporation into the lipid bilayer of liposomes. utwente.nlnih.gov Research has focused on understanding and optimizing these formulations for enhanced delivery. Differential scanning calorimetry (DSC) has been a critical analytical technique used to study the interaction between this compound and the liposome. oup.comnih.gov DSC studies have confirmed that the cortisol ester is anchored within the phospholipid bilayer by its acyl (palmitate) side chain. oup.com This technique has also been used to determine the saturation limit of this compound within specific liposome compositions, such as those made from dipalmitoyl phosphatidylcholine (DPPC). oup.comnih.gov Incorporating the steroid above this limit leads to the formation of a separate, non-encapsulated drug phase. oup.comnih.gov

The choice of phospholipid is critical as it affects the stability and drug release rate. For instance, DPPC liposomes show very slow release of corticosteroid esters, making them suitable for sustained-delivery applications. utwente.nl The inclusion of cholesterol in the formulation can also improve molecular packing within the bilayers, leading to increased stability. utwente.nl

The primary research application for these formulations has been the local treatment of inflammatory conditions, particularly arthritis. nih.govutwente.nl By encapsulating this compound, the formulation overcomes the rapid clearance of the drug from the site of injection (e.g., the synovial cavity), leading to prolonged drug retention at the target. nih.gov This enhanced local delivery has been shown in animal models to result in a sustained anti-inflammatory effect, validating the potential of this advanced delivery concept. utwente.nl

Table 3: Characteristics of Liposomal Formulations of this compound

| Formulation Aspect | Detail | Research Significance | Reference(s) |

|---|---|---|---|

| Carrier System | Liposomes (e.g., Multilamellar Vesicles) | Biocompatible, biodegradable vesicles for drug delivery. | nih.gov |

| Drug Incorporation | This compound is anchored in the phospholipid bilayer via its palmitate chain. | High loading efficiency and stable retention compared to free cortisol. | oup.com, nih.gov |

| Analytical Method | Differential Scanning Calorimetry (DSC) | Used to confirm drug location in the bilayer and measure the saturation limit. | oup.com, nih.gov |

| Release Control | Release rate is dependent on the lipid composition (e.g., DPPC provides slow release). | Allows for the design of sustained-release formulations for research. | utwente.nl |

| Preclinical Application | Intra-articular injection for inflammatory arthritis. | Enhances drug retention in the synovial cavity, providing a targeted and prolonged anti-inflammatory effect. | nih.gov, utwente.nl |

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Approaches for Cortisol-21-Palmitate Analogues

The synthesis of this compound analogues is a key step toward understanding the structure-activity relationships (SAR) of lipophilic glucocorticoids. Future research will likely focus on creating a diverse library of analogues to probe their interaction with receptors and metabolic enzymes.

Key Research Objectives:

Modification of the Acyl Chain: Systematic variation of the fatty acid chain length and degree of saturation attached at the C21 position will be crucial. Synthesizing analogues with shorter (e.g., acetate (B1210297), butyrate), longer (e.g., stearate, arachidate), and unsaturated (e.g., oleate, linoleate) acyl chains can modulate the compound's lipophilicity, which in turn affects its absorption, distribution, and cellular uptake.

Alterations to the Steroid Nucleus: Introducing modifications to the cortisol backbone of the molecule could fine-tune its glucocorticoid and mineralocorticoid receptor activity. For instance, fluorination at the 9α-position, as seen in Dexamethasone (B1670325), is known to enhance glucocorticoid potency. researchgate.net Applying such modifications to the this compound structure could yield analogues with enhanced anti-inflammatory properties.

Enzymatically-Labile Linkers: Exploring alternative ester linkages or introducing different functional groups that are susceptible to cleavage by specific intracellular or tissue-specific esterases could lead to the development of targeted prodrugs. This approach would allow for the controlled release of active cortisol in specific tissues, potentially reducing systemic side effects. researchgate.net

A systematic approach to the synthesis and screening of these analogues will be instrumental in identifying candidates with optimized pharmacokinetic and pharmacodynamic profiles.

Advanced Omics-Based Research in Preclinical Studies

The advent of "omics" technologies provides a powerful toolkit to dissect the molecular mechanisms of drug action on a system-wide level. metwarebio.com For this compound, these approaches can offer an unbiased and comprehensive view of its biological effects in comparison to cortisol.

Transcriptomics: RNA-sequencing can be employed in preclinical models (e.g., cell cultures, animal models) to map the global changes in gene expression induced by this compound. This would reveal which genes are up- or down-regulated, providing insights into the pathways it modulates. A key question is whether its lipophilic nature leads to a different temporal or magnitude of gene regulation compared to cortisol. mdpi.com

Proteomics: By quantifying changes in the proteome, researchers can understand how this compound affects the levels of functional proteins. This is critical as protein expression ultimately mediates the physiological response. frontiersin.org Proteomics can identify novel protein targets and biomarkers associated with the compound's action.

Metabolomics: As a fatty acid conjugate, this compound is intrinsically linked to lipid metabolism. Metabolomic profiling can elucidate how the compound is metabolized and how it perturbs endogenous metabolic pathways, such as fatty acid oxidation and steroidogenesis. mdpi.commdpi.com This is particularly relevant given the role of glucocorticoids in metabolic regulation. bioscientifica.comdovepress.com

An integrated multi-omics approach, combining data from transcriptomics, proteomics, and metabolomics, will be essential for constructing a holistic model of this compound's mechanism of action and identifying its unique biological signature. metwarebio.comnih.gov

Hypothetical Omics Data from a Preclinical Study

| Omics Platform | Potential Key Finding | Implication for this compound Action |

|---|---|---|

| Transcriptomics | Upregulation of genes involved in lipid transport and metabolism (e.g., FABP4, CD36). | Suggests an interaction with cellular lipid handling pathways. |

| Proteomics | Differential expression of enzymes in the steroid metabolism pathway compared to cortisol treatment. | Indicates a unique metabolic fate and potential for altered local cortisol availability. |

| Metabolomics | Increased levels of specific acylcarnitines and decreased levels of certain amino acids. researchgate.net | Points towards specific effects on mitochondrial fatty acid oxidation and protein catabolism. |

Computational Modeling and In Silico Studies for Predicting Compound Behavior

Computational modeling offers a time- and cost-effective means to predict the behavior of novel compounds and guide experimental research. acs.org For this compound and its analogues, in silico studies can provide valuable predictive data.

Molecular Docking: Docking simulations can predict the binding affinity and orientation of this compound within the ligand-binding pocket of the glucocorticoid and mineralocorticoid receptors. This can help in prioritizing which analogues to synthesize and test. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound interacting with cell membranes. Given its lipophilic nature, understanding how it partitions into and traverses lipid bilayers is crucial for predicting its absorption and cellular entry. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models from a library of synthesized analogues and their experimentally determined activities, it is possible to create predictive models that can guide the design of new analogues with enhanced properties. acs.org

Pharmacokinetic Modeling: Computational models can simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound. This can help in predicting its half-life, bioavailability, and potential for tissue-specific accumulation.

Potential In Silico Studies for this compound

| In Silico Method | Research Objective | Potential Outcome |

|---|---|---|

| Molecular Docking | Predict binding affinity to the glucocorticoid receptor. nih.gov | Ranking of potential analogues based on predicted receptor binding. |

| Molecular Dynamics | Simulate interaction with and transport across a lipid bilayer. researchgate.net | Understanding of membrane permeability and potential for passive diffusion. |

| ADME Prediction | Estimate metabolic stability and clearance pathways. | Guidance for designing in vivo pharmacokinetic studies. |

Exploration of this compound in Emerging Research Models for Glucocorticoid Action

Moving beyond traditional 2D cell cultures, emerging research models offer more physiologically relevant systems to study the effects of compounds like this compound.

3D Organoids and Spheroids: Tissue-specific organoids (e.g., skin, liver, adipose) can be used to study the effects of this compound in a more complex, multi-cellular environment that mimics the in vivo tissue architecture. This is particularly relevant for a lipophilic compound that may accumulate in and exert specific effects on adipose tissue.

Organ-on-a-Chip Models: Microfluidic devices that recapitulate the structure and function of human organs provide a platform for studying the pharmacokinetics and pharmacodynamics of this compound in a dynamic system. These models can also be used to investigate its effects on tissue barriers, such as the skin or intestinal wall.